molecular formula C12H6F3N3 B13103124 5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile

5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile

Cat. No.: B13103124
M. Wt: 249.19 g/mol
InChI Key: PDRNFVVKLPYVCX-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization with formamide. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile
  • **5-(4-Methylphenyl)pyrimidine-2-carbonitrile
  • **5-(4-Chlorophenyl)pyrimidine-2-carbonitrile

Uniqueness

5-(4-(Trifluoromethyl)phenyl)pyrimidine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable molecule for various scientific research and industrial applications.

Properties

Molecular Formula

C12H6F3N3

Molecular Weight

249.19 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-3-1-8(2-4-10)9-6-17-11(5-16)18-7-9/h1-4,6-7H

InChI Key

PDRNFVVKLPYVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C#N)C(F)(F)F

Origin of Product

United States

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